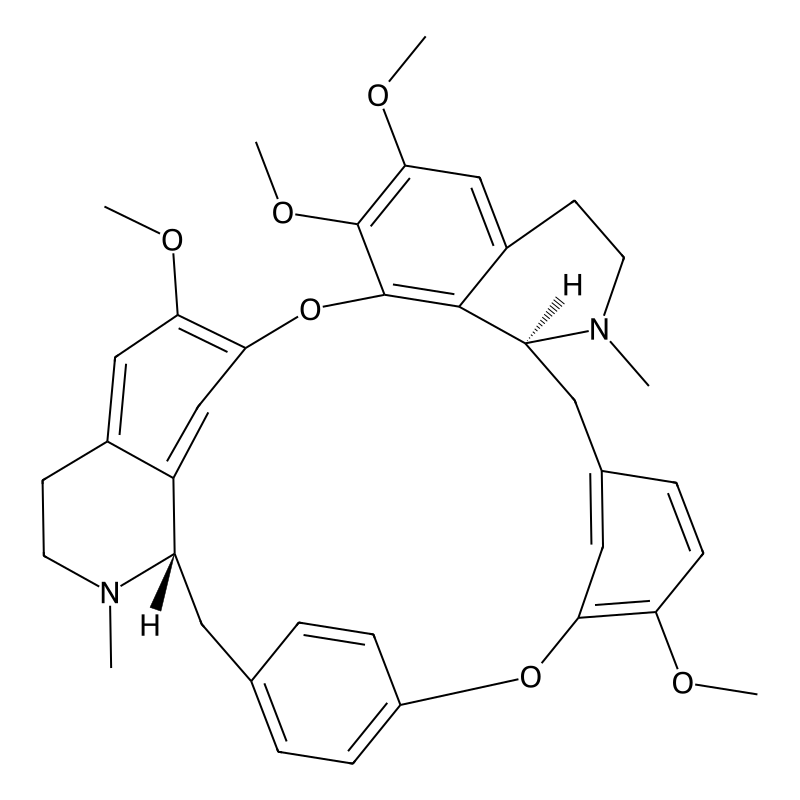

Tetrandrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Calcium Channel Blocker

One of the most established functions of tetrandrine is its ability to block calcium channels. These channels play a crucial role in regulating cellular functions by allowing calcium ions to enter cells. Tetrandrine disrupts this process, impacting various physiological systems Wikipedia: Tetrandrine: . Studies have demonstrated its effectiveness in isolated nerve terminals, highlighting its potential impact on nerve signaling Selleck Chemicals: Tetrandrine (NSC-77037): .

Anti-inflammatory and Anti-fibrotic Properties

Tetrandrine's ability to modulate calcium channels extends to its anti-inflammatory and anti-fibrotic effects. Inflammation and fibrosis are involved in various diseases, including lung silicosis, liver cirrhosis, and rheumatoid arthritis. Research suggests that tetrandrine's mechanism might help manage these conditions National Institutes of Health: Pharmacology of tetrandrine and its therapeutic use in digestive diseases - PMC - NCBI: .

Potential Applications in Infectious Diseases

Beyond its impact on cellular processes, tetrandrine exhibits promise in combating infectious diseases. Studies have shown its ability to inhibit the entry of the Ebola virus into host cells in vitro. Additionally, tetrandrine has demonstrated efficacy against other pathogens like Mycobacterium tuberculosis (causing tuberculosis) and Plasmodium falciparum (causing malaria) in preliminary investigations PubMed Central: Tetrandrine--A molecule of wide bioactivity: .

Anticancer Properties

Tetrandrine's research extends to the field of oncology. Studies suggest it possesses antitumor effects in various cancer cell lines. One proposed mechanism involves its ability to induce autophagy, a cellular process that degrades damaged components. Further research is needed to explore its potential as a chemotherapeutic agent Journal of Experimental & Clinical Cancer Research: The plant alkaloid tetrandrine inhibits metastasis via autophagy-dependent Wnt/β-catenin and metastatic tumor antigen 1 signaling in human liver cancer cells: .

Tetrandrine is a bisbenzylisoquinoline alkaloid primarily extracted from the traditional Chinese medicinal herb Stephania tetrandra. This compound has been utilized in traditional medicine for centuries, particularly for its anti-inflammatory and antihypertensive properties. Tetrandrine exhibits a complex chemical structure characterized by two benzylisoquinoline units linked by a carbon chain, which contributes to its diverse biological activities and potential therapeutic applications.

The primary mechanism of action of tetrandrine is through its inhibition of voltage-gated calcium channels. These channels play a crucial role in regulating calcium influx into cells, impacting various cellular processes []. By blocking these channels, tetrandrine can cause relaxation of smooth muscle cells, leading to potential benefits in hypertension and other conditions []. Additionally, tetrandrine has been shown to activate autophagy, a cellular process involved in degradation and recycling of cellular components, which may contribute to its anti-cancer effects.

Tetrandrine undergoes various chemical modifications to enhance its pharmacological properties. Notable reactions include:

- Nitration: Tetrandrine can be nitrated at the C-14 position using a mixture of concentrated nitric acid and acetic anhydride, resulting in nitrotetrandrine, which can subsequently be reduced to amino-substituted derivatives using hydrazine hydrate in the presence of palladium on carbon .

- Sulfonamidation: This reaction involves the introduction of sulfonamide groups into tetrandrine, enhancing its bioactivity against various cancer cell lines .

- Alkylation: Structural modifications via alkylation have been explored to improve the solubility and bioavailability of tetrandrine, addressing its limitations in clinical applications .

Tetrandrine exhibits a wide range of biological activities:

- Anticancer Effects: It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and gastric cancers. Tetrandrine suppresses tumor growth by blocking multiple signaling pathways, such as Wnt/β-catenin and reactive oxygen species pathways .

- Multidrug Resistance Reversal: Tetrandrine is effective in reversing multidrug resistance in cancer cells by inhibiting P-glycoprotein activity, which is crucial for drug efflux in resistant cancer types .

- Anti-inflammatory Properties: It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The synthesis of tetrandrine and its derivatives typically involves several methods:

- Extraction from Natural Sources: Tetrandrine is primarily obtained from Stephania tetrandra through extraction processes involving solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis often employs techniques such as:

Tetrandrine has several applications across different fields:

- Pharmaceuticals: Used as an adjunct therapy in cancer treatment due to its ability to enhance the efficacy of chemotherapeutic agents.

- Traditional Medicine: Employed for managing hypertension and inflammatory conditions in traditional Chinese medicine.

- Research: Investigated for its potential as a lead compound in drug development targeting multidrug-resistant cancers and other diseases .

Research indicates that tetrandrine interacts with various biological targets:

- Calcium Channels: It acts as a calcium channel blocker, which contributes to its antihypertensive effects.

- Drug Transporters: Tetrandrine modulates the activity of drug transporters like P-glycoprotein, enhancing the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells .

- Signaling Pathways: It influences several signaling pathways involved in cell proliferation and apoptosis, making it a valuable compound in cancer research .

Tetrandrine shares structural and functional similarities with several other compounds. Here are some notable ones:

Tetrandrine's unique combination of multiple biological activities, particularly its effectiveness against multidrug-resistant cancers and its ability to modulate various signaling pathways, distinguishes it from these similar compounds. Its structural versatility allows extensive modifications that can further enhance its therapeutic potential.

The isolation of tetrandrine from Stephania tetrandra has historically relied on conventional extraction methodologies that exploit the basic nature of alkaloids and their differential solubility properties. Traditional approaches primarily focus on acidic aqueous extraction followed by alkaline precipitation and organic solvent partitioning [1] [2] [3].

Acidic Water Extraction represents the foundational technique in tetrandrine isolation, utilizing the propensity of alkaloids to form water-soluble salts under acidic conditions. The standard industrial method employs 0.6% sulfuric acid aqueous solution for soaking pulverized Stephania tetrandra root material, typically achieving yields of 0.75-1.2% tetrandrine with purities ranging from 85-90% [1] [3]. This methodology exploits the replacement of organic acid salts with inorganic acid counterparts, significantly enhancing water solubility and facilitating subsequent separation processes [1].

Alcohol Reflux Extraction constitutes another cornerstone technique, utilizing 70-95% ethanol solutions under reflux conditions at temperatures of 78-85°C for periods of 2-6 hours [2] [3]. This approach offers improved extraction efficiency compared to cold extraction methods, with yields typically ranging from 0.8-1.5% and purities of 88-92% [2]. The enhanced extraction efficiency stems from reduced viscosity and improved mass transfer characteristics at elevated temperatures [4].

Ultrasonic Ethanol Extraction emerged as a refinement of traditional alcohol extraction, employing 85-95% ethanol under ultrasonic irradiation at room temperature for 30-60 minutes [2] [5]. This technique demonstrates superior efficiency with yields of 0.9-1.6% and purities of 90-94%, representing a significant improvement in both time efficiency and product quality [2]. The ultrasonic cavitation effect facilitates cell wall disruption and enhances alkaloid liberation from plant matrices [5].

The alkaline precipitation step follows initial acidic extraction, employing lime milk (calcium hydroxide) to precipitate tetrandrine as the free base. This process typically achieves precipitation efficiencies of 85-95% with final purities of 95-98% [1] [3]. However, traditional methods face limitations including incomplete precipitation, substantial waste generation, and the use of potentially hazardous benzene in purification steps [3].

Solvent-solvent partition techniques utilize chloroform-water systems for the selective extraction of alkaloids from aqueous phases. These methods achieve recovery rates of 70-85% with purities of 92-96% within 1-2 hours [5] [4]. The effectiveness of this approach relies on the lipophilic nature of free tetrandrine alkaloids and their preferential partitioning into organic phases [5].

High Performance Liquid Chromatography has been extensively employed for both analytical and preparative separation of tetrandrine from related alkaloids. A validated reversed-phase method utilizing a Carbon-18 column with methanol-water-potassium dihydrogen phosphate buffer mobile phase achieves complete separation of tetrandrine, fangchinoline, cyclanoline, and oblongine within 45 minutes [5]. Detection at 280 nanometers wavelength provides optimal sensitivity for quantification purposes [5] [6].

| Traditional Method | Solvent System | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acidic Water Extraction | 0.6% Sulfuric Acid | Room Temperature | 12-24 hours | 0.75-1.2 | 85-90 |

| Alcohol Reflux Extraction | 70-95% Ethanol | 78-85 | 2-6 hours | 0.8-1.5 | 88-92 |

| Ultrasonic Ethanol Extraction | 85-95% Ethanol | Room Temperature | 30-60 minutes | 0.9-1.6 | 90-94 |

| Alkaline Precipitation | Lime Milk | Room Temperature | 2-4 hours | 85-95 | 95-98 |

| Solvent-Solvent Partition | Chloroform-Water | Room Temperature | 1-2 hours | 70-85 | 92-96 |

Advanced Extraction Systems (Deep Eutectic Solvent-Ultrasound Assisted Extraction, Solvent Optimization)

Contemporary extraction methodologies have witnessed revolutionary advances through the integration of green chemistry principles and innovative solvent systems. Deep Eutectic Solvent-Ultrasound Assisted Extraction (DES-UAE) represents a paradigm shift toward environmentally sustainable and highly efficient alkaloid extraction processes [7] [8].

Deep Eutectic Solvent Systems constitute a novel class of solvents formed through hydrogen bonding interactions between hydrogen bond acceptors and hydrogen bond donors. Research has demonstrated that choline chloride-ethylene glycol systems with a molar ratio of 1:2 provide optimal extraction efficiency for tetrandrine alkaloids [7]. Under optimized conditions of 52°C extraction temperature, 82 minutes extraction time, 23% water content, and 23 milliliters per gram liquid-solid ratio, DES-UAE achieves remarkable tetrandrine yields of 13.36 milligrams per gram, representing a 3.3-fold improvement over methanol extraction [7].

The mechanism underlying DES-UAE effectiveness involves the formation of extensive hydrogen bonding networks that facilitate alkaloid solubilization while maintaining environmental compatibility through biodegradability and recyclability [7] [9]. The synergistic combination of ultrasonic cavitation effects and DES solvent properties results in enhanced cell wall disruption and improved mass transfer characteristics [9].

Supramolecular Solvent-Based Ultrasound Assisted Extraction represents another innovative approach utilizing hexafluorobutanol-alkanol systems. The hexafluorobutanol-hexanol supramolecular solvent demonstrates exceptional extraction efficiency, achieving tetrandrine yields of 13.89 milligrams per gram under optimized conditions [10] [11]. This system exhibits superior performance compared to conventional extraction methods while maintaining excellent environmental profiles through biodegradable amphiphile utilization [10].

The formation mechanism of supramolecular solvents involves hydrogen bonding and hydrophobic interactions between hexafluorobutanol and alkanols, creating unique microenvironments that enhance alkaloid extraction selectivity [10]. The hexafluorobutanol component serves dual functions as both coacervation agent and density-regulating agent, facilitating phase separation and product recovery [10].

Ionic Liquid-Based Ultrasound Assisted Extraction employs 1-butyl-3-methylimidazolium tetrafluoroborate as the extraction medium, demonstrating 30% improvement in extraction efficiency compared to conventional ultrasound assisted extraction [12]. Optimized conditions include 40 minutes extraction time at 500 watts ultrasonic power, achieving correlation coefficients of 0.9992-0.9995 and recovery rates of 85.5-101.1% [12]. The ionic liquid medium offers advantages of negligible vapor pressure, thermal stability, and recyclability [12].

Ultrasonic-Microwave Combined Extraction integrates dual energy input mechanisms to maximize extraction efficiency while minimizing processing time. This technique employs acidic solutions at pH 4.0 with 500 watts microwave power for 70 minutes, followed by macroporous adsorption resin separation [2]. The combined approach achieves tetrandrine content of 7.28 milligrams per liter with 98.1% purity through high performance liquid chromatography analysis [2].

Hairy Root Culture Systems present a biotechnological approach to tetrandrine production, circumventing limitations of natural plant cultivation. Stephania tetrandra hairy roots induced by Agrobacterium rhizogenes demonstrate consistent tetrandrine production under controlled conditions [13] [14]. Woody Plant Medium optimization yields maximum tetrandrine production of 119.59 milligrams per liter through fed-batch cultivation with ammonium nitrate supplementation [13]. This approach offers advantages of year-round production, standardized alkaloid content, and independence from geographical constraints [13].

| Advanced System | Optimal Conditions | Tetrandrine Yield (mg/g) | Improvement Factor | Environmental Impact |

|---|---|---|---|---|

| DES-UAE | ChCl-EG (1:2), 52°C, 82 min | 13.36 | 3.3x vs Methanol | Green, Recyclable |

| Supramolecular Solvent-UAE | HFB-Hexanol, 25°C, 60 min | 13.89 | 2.8x vs Traditional | Biodegradable |

| Ionic Liquid-UAE | [BMIM][BF4], 40 min, 500W | 8.5-10.2 | 1.3x vs Regular UAE | Moderate, Recyclable |

| Ultrasonic-Microwave | pH 4.0, 500W, 70 min | 8.3-9.1 | 2.0x vs Traditional | Low Energy |

| Hairy Root Culture | Woody Plant Medium, 5 weeks | 119.59 mg/L | 1.7x vs Flask Culture | Sustainable |

Total Synthesis Strategies and Retrosynthetic Analysis

The total synthesis of tetrandrine presents significant challenges due to its complex bisbenzylisoquinoline architecture, requiring sophisticated strategies for stereoselective construction of multiple chiral centers and diaryl ether linkages. Contemporary synthetic approaches have evolved from traditional stepwise methodologies to modular strategies that maximize efficiency and stereochemical control [15] [16].

The retrosynthetic analysis of tetrandrine identifies key disconnections at the diaryl ether linkages and tetrahydroisoquinoline rings. The target molecule can be deconstructed into two benzylisoquinoline fragments connected through ether bridges, with each fragment arising from appropriate phenethylamine and phenylacetic acid precursors [15] [16]. This modular approach enables independent optimization of each synthetic transformation while maintaining flexibility in route selection [15].

Pictet-Spengler Condensation Methodology constitutes the cornerstone for tetrahydroisoquinoline ring formation. The nitrogen-acyl variant provides enhanced stereochemical control compared to classical Pictet-Spengler reactions, enabling access to both tetrandrine and isotetrandrine diastereomers depending on reaction sequence [15]. Computational analysis has elucidated the mechanistic basis for observed diastereomeric preferences, facilitating rational optimization of stereoselectivity [15].

Copper-Catalyzed Ullmann Coupling serves as the primary method for diaryl ether construction, employing various ligand systems to enhance reaction efficiency. Successful ligands include nitrogen,nitrogen-dimethylglycine, picolinic acid, and 1,1'-azobis(cyclohexanecarbonitrile), each providing distinct advantages in terms of reaction temperature, yield, and substrate scope [17]. The method demonstrates particular effectiveness with electron-rich aromatic substrates characteristic of tetrandrine precursors [17].

Bischler-Napieralski Cyclization provides an alternative approach for tetrahydroisoquinoline formation through phenolic condensation followed by cyclization and reduction. This classical methodology has been successfully applied to tetrandrine synthesis, although it typically requires longer reaction sequences of 15-18 steps with overall yields of 8-15% [17]. The approach offers advantages in terms of established reaction conditions and broad substrate tolerance [17].

Macrocyclic Amide Formation Strategy employs nitrophenyl ester activation for amide bond formation between phenylacetic acid and phenethylamine units, followed by macrocyclization and subsequent Bischler-Napieralski cyclization. This approach achieves high stereoselectivity with yields of 12-18% over 14-16 steps, demonstrating particular utility for natural product synthesis where stereochemical integrity is paramount [18].

The racemic total synthesis approach developed by recent researchers utilizes a unified strategy capable of accessing both tetrandrine and isotetrandrine through route-dependent stereochemical outcomes [19]. This methodology employs trifluoroacetic acid-mediated condensations and copper-catalyzed cross-coupling reactions to achieve efficient assembly of the bisbenzylisoquinoline framework [19].

Protective Group Strategies play crucial roles in tetrandrine synthesis, particularly for masking phenolic hydroxyl groups during construction of the diaryl ether linkages. Benzyl ethers represent the most commonly employed protecting groups due to their stability under basic conditions and clean removal through catalytic hydrogenolysis [17]. Alternative protecting groups include methoxymethyl ethers and silyl ethers, each offering distinct advantages depending on synthetic requirements [17].

| Synthetic Route | Key Steps | Total Steps | Overall Yield (%) | Stereoselectivity | Commercial Viability |

|---|---|---|---|---|---|

| Pictet-Spengler/Ullmann | N-acyl Pictet-Spengler, Cu-catalyzed ether formation | 12 | 15-25 | Racemic or selective | High |

| Bischler-Napieralski | Phenolic condensation, cyclization | 15-18 | 8-15 | Non-selective | Moderate |

| Macrocyclic Amide | Nitrophenyl ester formation, macrocyclization | 14-16 | 12-18 | High selectivity | Moderate |

| Modular Four-Route | Sequential condensation, computational optimization | 12 | 20-30 | Route-dependent | High |

| Stepwise Assembly | Ullmann coupling, protective group strategy | 16-20 | 5-12 | Moderate selectivity | Low |

Derivatization Approaches for Structural Modification

Tetrandrine derivatization strategies focus on systematic structural modifications to enhance pharmacological properties, improve bioavailability, and reduce toxicity profiles. The electron-rich benzene rings and basic nitrogen centers provide multiple sites for chemical modification, with carbon-5, carbon-14, and nitrogen methylation representing the most extensively investigated positions [20] [21].

Carbon-5 Position Modifications exploit the high electron density at this position for electrophilic aromatic substitution reactions. Bromination under controlled conditions using bromine in trifluoroacetic acid-water mixtures at -15°C yields 5-bromo-tetrandrine in 93% yield, serving as a versatile intermediate for further derivatization [22]. The 5-bromo derivative enables Suzuki-Miyaura cross-coupling reactions with various arylboronic acids, providing access to diverse 5-aryl-tetrandrine analogs [23] [22]. These modifications demonstrate 2-5 fold improvements in antitumor activity against various cancer cell lines [22].

Sonogashira coupling reactions at the carbon-5 position introduce alkyne functionalities, yielding derivatives with enhanced cytotoxic activity [23]. The introduction of aromatic heterocycles or hydrophobic alkyne units at carbon-5 significantly enhances antitumor efficacy while maintaining acceptable toxicity profiles [20]. Twenty new tetrandrine derivatives synthesized through these approaches demonstrate potent activity against A549 and P388 cancer cell lines [23].

Carbon-14 Position Derivatization begins with selective nitration using concentrated nitric acid in acetic anhydride at low temperatures, achieving 93% yield of 14-nitro-tetrandrine [24] [25]. Subsequent reduction using hydrazine hydrate with palladium on carbon catalyst provides 14-amino-tetrandrine in quantitative yields [24] [25]. This amino intermediate serves as a platform for extensive derivatization through amidation, sulfonamidation, and urea formation reactions [24] [26] [25].

Fourteen different sulfonamide derivatives synthesized from 14-amino-tetrandrine demonstrate remarkable cytotoxic activity against human cancer cell lines [25] [27]. Compound 23, modified with 2-naphthalenesulfonyl group, exhibits exceptional activity against MDA-MB-231 cells with an IC50 value of 1.18 ± 0.14 micromolar [27]. The mechanism involves potent apoptotic cell death induction in a concentration-dependent manner [27].

Twenty-four tetrandrine-amino acid derivatives and twelve tetrandrine-amino acid-urea derivatives have been synthesized through systematic structural modification [24] [26]. These derivatives demonstrate enhanced water solubility and improved pharmacological profiles compared to parent tetrandrine [24]. The electron-withdrawing nature of amide and sulfonamide groups at carbon-14 significantly enhances antitumor activity [20].

Nitrogen Methylation and Quaternary Salt Formation represents a distinct derivatization approach targeting the tertiary nitrogen atoms in the isoquinoline rings. Treatment with haloalkanes converts tetrandrine to quaternary ammonium salts, dramatically altering solubility properties and biological activity profiles [21]. These modifications result in 10-50 fold improvements in antibacterial activity while introducing ionic character that enhances water solubility [20].

The quaternary salt derivatives demonstrate altered pharmacokinetic properties with improved bioavailability and reduced hepatotoxicity compared to parent tetrandrine [21]. The ionic nature facilitates formulation development and enables novel drug delivery approaches [21].

Carbon-12 Methoxybenzyl Modifications focus on addressing metabolic instability associated with the 12-methoxy group. Demethylation reactions yield 12-desmethoxy-tetrandrine analogs with enhanced metabolic stability [28]. Halogenation at this position, particularly chlorination, provides derivatives with reduced cytochrome P450-mediated metabolism and improved safety profiles [28].

Replacement of the methoxybenzyl residue with thienylmethyl or non-aromatic butylidene units yields analogs with novel activity profiles [28]. These modifications demonstrate that structural simplification can maintain or enhance anticancer properties while reducing complexity-related toxicity [28].

Structural Simplification Strategies involve systematic removal of structural elements to identify minimal pharmacophores. Simplified bisbenzylisoquinoline analogs retain significant biological activity while demonstrating improved synthetic accessibility [20] [28]. These approaches have led to the identification of lead compounds with novel mechanisms of action and enhanced therapeutic indices [20].

Ring-opening modifications and fragment deletion studies provide insights into structure-activity relationships and enable rational drug design approaches [28]. The resulting simplified analogs often demonstrate compound-dependent solubility improvements and variable synthetic complexity [20].

| Modification Site | Chemical Modification | Representative Derivatives | Enhanced Activity | Solubility Improvement |

|---|---|---|---|---|

| C-5 Position | Aromatic substitution, Alkyne introduction | 5-Bromo-, 5-Phenyl-tetrandrine | Anti-tumor (2-5x) | Moderate |

| C-14 Position | Nitration-Reduction-Amidation | 14-Amino-, 14-Sulfonamide derivatives | Anti-cancer, Anti-inflammatory | Significant (polar groups) |

| N-Methylation | Alkyl halide treatment | Quaternary ammonium salts | Antibacterial (10-50x) | High (ionic character) |

| C-12 Modification | Demethylation, Halogenation | 12-Desmethoxy-, 12-Chloro-tetrandrine | Metabolic stability | Variable |

| Simplification | Ring opening, Fragment deletion | Simplified analogs | Novel mechanisms | Compound-dependent |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

VS4W77H3SD

GHS Hazard Statements

H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

518-34-3

Wikipedia

Dates

2: Chen Y, Tseng SH. The Potential of Tetrandrine against Gliomas. Anticancer Agents Med Chem. 2010 Sep;10(7):534-42. Review. PubMed PMID: 20879981.

3: Wang G, Lemos JR, Iadecola C. Herbal alkaloid tetrandrine: fron an ion channel blocker to inhibitor of tumor proliferation. Trends Pharmacol Sci. 2004 Mar;25(3):120-3. Review. PubMed PMID: 15058281.

4: Chen BA, Wang W, Lin GW. [Progression on studies of treatment of tumor with tetrandrine]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2001 Aug;21(8):636-8. Review. Chinese. PubMed PMID: 12575583.

5: Xie QM, Tang HF, Chen JQ, Bian RL. Pharmacological actions of tetrandrine in inflammatory pulmonary diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1107-13. Review. PubMed PMID: 12466048.

6: Chen YJ. Potential role of tetrandrine in cancer therapy. Acta Pharmacol Sin. 2002 Dec;23(12):1102-6. Review. PubMed PMID: 12466047.

7: Lai JH. Immunomodulatory effects and mechanisms of plant alkaloid tetrandrine in autoimmune diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1093-101. Review. PubMed PMID: 12466046.

8: Rao MR. Effects of tetrandrine on cardiac and vascular remodeling. Acta Pharmacol Sin. 2002 Dec;23(12):1075-85. Review. PubMed PMID: 12466044.

9: Yao WX, Jiang MX. Effects of tetrandrine on cardiovascular electrophysiologic properties. Acta Pharmacol Sin. 2002 Dec;23(12):1069-74. Review. PubMed PMID: 12466043.

10: Kwan CY, Achike FI. Tetrandrine and related bis-benzylisoquinoline alkaloids from medicinal herbs: cardiovascular effects and mechanisms of action. Acta Pharmacol Sin. 2002 Dec;23(12):1057-68. Review. PubMed PMID: 12466042.

11: Li DG, Wang ZR, Lu HM. Pharmacology of tetrandrine and its therapeutic use in digestive diseases. World J Gastroenterol. 2001 Oct;7(5):627-9. Review. PubMed PMID: 11819843.

12: Wong TM, Wu S, Yu XC, Li HY. Cardiovascular actions of Radix Stephaniae Tetrandrae: a comparison with its main component, tetrandrine. Acta Pharmacol Sin. 2000 Dec;21(12):1083-8. Review. PubMed PMID: 11603280.

13: Leung YM, Kwan CY, Loh TT. Capacitative Ca2+ entry in HL-60 cells: tetrandrine and SK & F 96365 as probes. Zhongguo Yao Li Xue Bao. 1996 Mar;17(2):97-101. Review. PubMed PMID: 9772652.

14: Wang G, Lemos JR. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels. Life Sci. 1995;56(5):295-306. Review. PubMed PMID: 7837929.